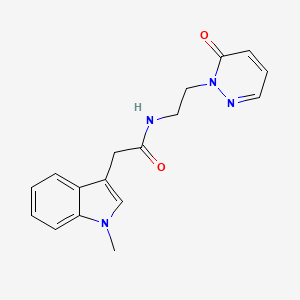

2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide features a hybrid structure combining an indole moiety and a pyridazinone ring linked via an acetamide bridge. The indole group (1-methyl-substituted at the N1 position) is a privileged scaffold in medicinal chemistry, often associated with bioactivity in CNS-targeting molecules and enzyme inhibitors . The pyridazinone moiety (6-oxo-1(6H)-pyridazinyl) contributes hydrogen-bonding capacity and structural rigidity, which are critical for receptor interactions .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-20-12-13(14-5-2-3-6-15(14)20)11-16(22)18-9-10-21-17(23)7-4-8-19-21/h2-8,12H,9-11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTCYLJJTPJFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The pyridazine ring can be reduced to form pyridazin-1(6H)-ol derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Pyridazin-1(6H)-ol derivatives.

Substitution: Amides and other substituted acetamides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The indole core is known for its biological activity, and this compound could be explored for its potential as a bioactive molecule.

Medicine: Due to its structural complexity, it may serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. it is likely that the indole ring interacts with specific receptors or enzymes, leading to a biological response. The acetamide group may also play a role in binding to the target, enhancing the compound's activity.

Comparison with Similar Compounds

Structural and Functional Insights

Indole Modifications :

- The 1-methyl group on the indole ring (target compound) enhances metabolic stability compared to unsubstituted analogs (e.g., compound in ). This substitution is critical in reducing oxidative deamination in vivo .

- Chloro-substituted indoles (e.g., ) exhibit reduced cytotoxicity, suggesting that electron-withdrawing groups may diminish cell permeability or target engagement.

- Pyridazinone Variations: 6-Oxopyridazinyl moieties (target compound and ) are associated with hydrogen-bond donor/acceptor interactions, crucial for enzyme inhibition (e.g., AChE ).

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1401593-79-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that it may exert its effects through:

- Inhibition of specific enzymes : The compound has shown potential as an inhibitor of enzymes related to cancer progression.

- Modulation of signaling pathways : It may influence pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated:

- IC50 Values : In vitro assays reported IC50 values as low as 0.02 μM against LoVo cells, indicating potent antiproliferative activity .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The mechanism involves:

- Reduction of oxidative stress markers : The compound has been shown to lower levels of reactive oxygen species (ROS) in neuronal cell cultures.

Study 1: Antiproliferative Effects

A study conducted by researchers focused on the anticancer properties of the compound. They treated various cancer cell lines with different concentrations and observed:

| Cell Line | IC50 (μM) |

|---|---|

| LoVo | 0.02 |

| SW620 | 0.05 |

| MCF7 | 0.10 |

The results indicated that the compound effectively inhibited cell growth across multiple lines, suggesting broad-spectrum anticancer activity.

Study 2: Neuroprotection

In another investigation, the neuroprotective effects were assessed using a mouse model of oxidative stress induced by ischemia. The findings revealed that treatment with the compound significantly reduced neuronal death and improved functional outcomes compared to control groups.

Q & A

Q. What are the established synthetic routes for 2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, and how can reaction conditions be optimized for academic-scale synthesis?

The compound is synthesized via multi-step reactions involving indole acylation and nucleophilic substitution. A common approach includes:

- Step 1 : Acylation of 1-methylindole with bromoacetyl bromide in the presence of a base (e.g., pyridine) to form the indole-acetyl intermediate .

- Step 2 : Coupling with 2-(6-oxopyridazin-1(6H)-yl)ethylamine via nucleophilic substitution under reflux in a polar aprotic solvent (e.g., DMF) .

Optimization : Catalyst screening (e.g., Cu(OAc)₂ for click chemistry), solvent polarity adjustments, and temperature control (60–80°C) improve yields (65–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- IR Spectroscopy : Identifies amide C=O stretches (~1670 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .

- NMR : ¹H NMR resolves indole H-3 (δ 7.2–7.4 ppm) and pyridazinone protons (δ 8.1–8.3 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 367.15) .

Contradictions : Discrepancies in peak splitting (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or deuterated solvent swaps .

Q. How is the compound’s biological activity initially screened in vitro, and what are common assay limitations?

- Anticancer Screening : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations, with IC₅₀ calculations .

- Antimicrobial Testing : Kirby-Bauer disk diffusion against S. aureus or E. coli .

Limitations : False positives from solvent toxicity (e.g., DMSO >1%) require vehicle controls. Low solubility in aqueous buffers may necessitate DMSO co-solvents .

Q. What reaction mechanisms underpin the compound’s functional group transformations?

- Amide Bond Formation : Nucleophilic attack by the ethylamine group on the activated carbonyl (e.g., bromoacetyl intermediate), proceeding via a tetrahedral intermediate .

- Pyridazinone Ring Stability : The 6-oxo group participates in keto-enol tautomerism, influencing reactivity in acidic/basic conditions .

Q. How are solubility and formulation challenges addressed for in vitro studies?

- Solubility : Tested in DMSO, ethanol, or PBS (pH 7.4). Poor aqueous solubility (~<50 μg/mL) often requires nanoemulsions or cyclodextrin complexes .

- Stability : HPLC monitoring under physiological conditions (37°C, pH 7.4) identifies degradation products (e.g., hydrolyzed amide bonds) .

Advanced Research Questions

Q. How can synthetic yields be enhanced while minimizing byproducts like N-alkylated indole derivatives?

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Docking vs. Assay Results : MD simulations of ligand-protein binding (e.g., EGFR kinase) may predict IC₅₀ values conflicting with wet-lab data. Adjust force fields (e.g., AMBER) or validate via SPR binding kinetics .

- Meta-Analysis : Cross-referencing with structurally similar indole-pyridazinone hybrids identifies scaffold-specific trends .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

Q. Which computational methods predict the compound’s metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism (e.g., CYP3A4 oxidation of indole) and hERG channel inhibition risks .

- DFT Calculations : Electron density maps identify reactive sites (e.g., pyridazinone C-6) prone to nucleophilic attack .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH-Dependent Degradation : Acidic conditions (pH <4) hydrolyze the acetamide bond, requiring buffered solutions (pH 6–8) for long-term storage .

- Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, informing solvent selection for high-temperature reactions .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.